molecular formula C15H16N4O2S B11191504 N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11191504
M. Wt: 316.4 g/mol
InChI Key: ZQGYVNZQZSFDLL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its sulfonamide group, in particular, contributes to its potent inhibitory effects on enzymes like falcipain-2 .

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C15H16N4O2S/c1-3-12-4-6-13(7-5-12)18-22(20,21)14-8-9-15-17-16-11(2)19(15)10-14/h4-10,18H,3H2,1-2H3

InChI Key

ZQGYVNZQZSFDLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C

Origin of Product

United States

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